Validated Target Engagement vs. Uncharacterized In-Class Analogs
The compound is one of a limited set of pyrido[4,3-c]pyridazin-3(2H)-one derivatives with direct crystallographic evidence of binding to a therapeutically relevant target. PDB entry 5SAH confirms binding to the SARS-CoV-2 NSP15 endoribonuclease at 2.16 Å resolution [1]. In contrast, the N2-unsubstituted parent compound (CAS 39716-50-2) and 2-ethyl analog (CAS 1376278-48-6) lack any publicly reported target-bound crystal structures [2]. This structural validation de-risks procurement for structure-based drug design campaigns.
| Evidence Dimension | Target-bound crystal structure availability |
|---|---|
| Target Compound Data | PDB 5SAH: Bound to SARS-CoV-2 NSP15 NendoU at 2.16 Å resolution; Average ligand occupancy 0.24–0.28 across two chains |
| Comparator Or Baseline | N2-unsubstituted analog (CAS 39716-50-2) and 2-ethyl analog (CAS 1376278-48-6): No target-bound crystal structures reported in the PDB |
| Quantified Difference | Present (validated binding) vs. Absent (no structural data) |
| Conditions | X-ray crystallography; SGC Diamond I04-1 fragment screening campaign; PanDDA analysis method |
Why This Matters
Only compounds with proven target engagement can serve as reliable starting points for structure-guided optimization; uncharacterized analogs carry significant risk of false-negative results in binding assays.
- [1] RCSB Protein Data Bank. (2021). 5SAH: PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 NendoU in complex with EN300-100112. PDB ID: 5SAH. Resolution: 2.16 Å. View Source
- [2] SpectraBase. 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS 39716-50-2). Compound ID: 78dYqCrmiCO. Wiley KnowItAll Spectral Library. View Source
